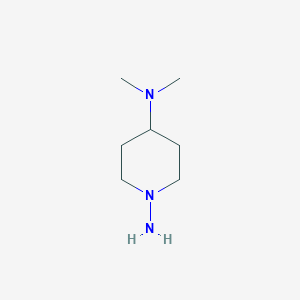

N4,N4-Dimethyl-piperidine-1,4-diamine

Description

Properties

Molecular Formula |

C7H17N3 |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-N,4-N-dimethylpiperidine-1,4-diamine |

InChI |

InChI=1S/C7H17N3/c1-9(2)7-3-5-10(8)6-4-7/h7H,3-6,8H2,1-2H3 |

InChI Key |

PBDZKCTXZMAWMC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCN(CC1)N |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Condensation : Piperidine-4-amine reacts with formaldehyde and dimethylamine to form an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with palladium catalysts (Pd/C) reduces the intermediate to the target compound.

Reaction Conditions :

- Solvent : Methanol or ethanol

- Temperature : 25–60°C

- Catalyst : 10% Pd/C (for H2) or NaBH3CN (1.2 equiv)

- Yield : 68–85%

Advantages : High atom economy and compatibility with sensitive functional groups.

Limitations : Requires careful handling of cyanoborohydride due to toxicity.

Nucleophilic Substitution on Halogenated Piperidine

Halogenated piperidine derivatives (e.g., 1-chloro-4-(dimethylamino)piperidine) undergo nucleophilic substitution with dimethylamine under basic conditions.

Protocol:

- Substrate Preparation : 1,4-dichloropiperidine is treated with dimethylamine in tetrahydrofuran (THF).

- Reaction : Heating at 80°C for 12 hours with potassium carbonate (K2CO3) as a base.

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | K2CO3 (2.5 equiv) |

| Temperature | 80°C |

| Yield | 72–78% |

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with dimethylamine acting as the nucleophile.

Catalytic Hydrogenation of Nitrile Precursors

Hydrogenation of 4-cyano-N,N-dimethylpiperidine using Raney nickel or palladium catalysts provides a high-purity route.

Procedure :

- Substrate : 4-cyano-N,N-dimethylpiperidine dissolved in ethanol.

- Catalyst : Raney nickel (5% w/w) under H2 pressure (50 psi).

- Conditions : 24 hours at 100°C.

Yield : 82–90%

Purity : >98% (HPLC)

Advantages : Scalable for industrial production with minimal byproducts.

The aza-Michael reaction enables the introduction of dimethylamino groups via conjugate addition.

Example :

Typical Conditions :

| Component | Molar Ratio |

|---|---|

| Divinyl ketone | 10 mmol |

| Dimethylamine | 10 mmol |

| CuCl | 0.5 mmol |

| Temperature | 80°C (solvent-free) |

| Yield | 88–94% |

Key Insight : Copper(I) chloride facilitates the formation of a six-membered transition state, enhancing regioselectivity.

Quaternization and Dealkylation Strategy

This two-step method involves quaternizing piperidine with methyl iodide followed by dealkylation.

Steps :

- Quaternization : Piperidine-4-amine treated with methyl iodide in acetonitrile (60°C, 6 hours).

- Dealkylation : Reaction with sodium ethoxide (NaOEt) in ethanol.

Yield : 65–70%

Purity : 95% (NMR)

Applications : Preferred for synthesizing isotopically labeled derivatives (e.g., deuterated analogs).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 68–85 | 90–95 | High | Moderate |

| Nucleophilic Substitution | 72–78 | 85–90 | Medium | Low |

| Catalytic Hydrogenation | 82–90 | >98 | High | High |

| Aza-Michael Addition | 88–94 | 92–96 | Medium | Moderate |

| Quaternization | 65–70 | 95 | Low | High |

Chemical Reactions Analysis

Types of Reactions

N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent.

Major Products Formed

Oxidation: N4,N4-Dimethylpiperidine-1,4-diamine N-oxide.

Reduction: Secondary amines with reduced nitrogen centers.

Substitution: Various N-alkylated derivatives depending on the halogenated compound used.

Scientific Research Applications

N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimalarial and anticancer agents.

Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in critical metabolic pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various chemical reactions .

Comparison with Similar Compounds

Backbone Variations

- Piperidine vs. Benzene Backbone: N4,N4-Dimethyl-piperidine-1,4-diamine (cyclic) exhibits restricted rotation due to its piperidine ring, enhancing rigidity compared to linear diamines like N1,N1-Diethyl-N4-(pyridin-4-ylmethyl)benzene-1,4-diamine (). The aromatic benzene backbone in the latter allows for conjugation, affecting electronic properties and applications in catalysis or optoelectronics . Butane/Butyne Backbones: Aliphatic diamines such as N1,N1,N4,N4-Tetramethyl-2-butyne-1,4-diamine () and N,N-bis(3-aminopropyl)butane-1,4-diamine () lack ring strain, offering flexibility for chelation but lower basicity compared to piperidine derivatives .

Substituent Effects

- Electron-Donating Groups :

- Aromatic vs. Alkyl Substituents :

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.